![molecular formula C10H14F3NO B7505847 Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTM is a synthetic compound that has been synthesized using various methods, and it has been found to have potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.
Mechanism of Action
The mechanism of action of Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has also been found to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception and mood regulation.
Biochemical and Physiological Effects
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has also been found to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has several advantages for use in lab experiments, including its potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation. However, Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone, including the development of new medications based on its unique properties. Additionally, further research is needed to fully understand the mechanism of action of Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone may lead to the discovery of new compounds with even more potent effects.
Synthesis Methods
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone can be synthesized using various methods, including the reaction of cyclopropyl ketone with 3-(trifluoromethyl)piperidine in the presence of a Lewis acid catalyst. Another method involves the reaction of cyclopropyl chloroformate with 3-(trifluoromethyl)piperidine in the presence of a base.
Scientific Research Applications
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain relief medications. Additionally, Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been found to have potential applications in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO/c11-10(12,13)8-2-1-5-14(6-8)9(15)7-3-4-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYACZQKBAXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


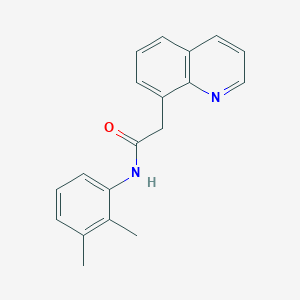
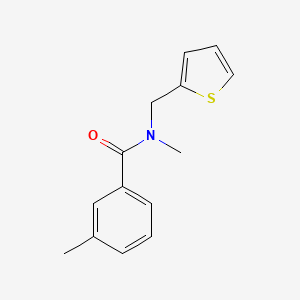
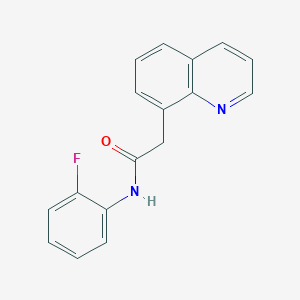

![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
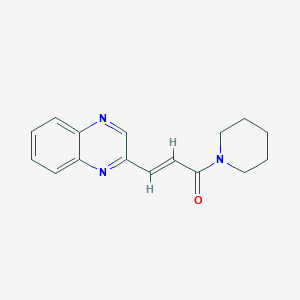
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
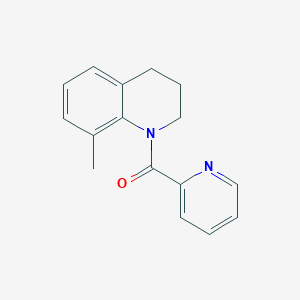
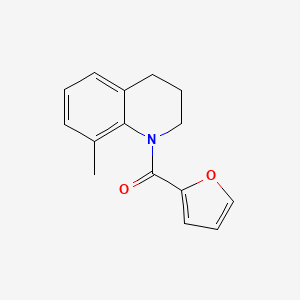

![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
